

Spectroscopic Profile of 4-Ethylphenyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethylphenyl isocyanate**

Cat. No.: **B1329626**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Ethylphenyl isocyanate** (C_9H_9NO), a crucial reagent in synthetic organic chemistry. The information presented herein, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, is intended to aid in the identification, characterization, and quality control of this compound in a laboratory setting.

Chemical Structure and Properties

- IUPAC Name: 1-ethyl-4-isocyanatobenzene[1]
- Molecular Formula: C_9H_9NO [1]
- Molecular Weight: 147.17 g/mol [1]
- CAS Number: 23138-50-3[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-Ethylphenyl isocyanate**.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2270 - 2250	-N=C=O asymmetric stretch	Strong
~2970 - 2870	C-H stretch (alkyl)	Medium
~1600, ~1500	C=C stretch (aromatic)	Medium
~1460	C-H bend (alkyl)	Variable
~830	C-H out-of-plane bend	Strong

Data is synthesized from typical values for isocyanates and substituted benzenes. The strong absorption band in the 2270-2250 cm⁻¹ region is highly characteristic of the isocyanate functional group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20	Doublet	2H	Aromatic (Ha)
~7.10	Doublet	2H	Aromatic (Hb)
~2.65	Quartet	2H	Methylene (-CH ₂)
~1.25	Triplet	3H	Methyl (-CH ₃)

Solvent: CDCl₃. Data is based on typical values for para-substituted ethylbenzene derivatives.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ , ppm)	Assignment
~138	Aromatic (quaternary, C-Et)
~132	Isocyanate (-N=C=O)
~129	Aromatic (CH)
~128	Aromatic (quaternary, C-NCO)
~119	Aromatic (CH)
~28	Methylene (-CH ₂)
~15	Methyl (-CH ₃)

Solvent: CDCl₃. Data is based on typical values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

m/z	Assignment
147	[M] ⁺ (Molecular ion)
132	[M - CH ₃] ⁺
118	[M - C ₂ H ₅] ⁺ or [M - NCO+H] ⁺
104	[M - NCO] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI). Fragmentation patterns are predicted based on the structure. The molecular ion peak at m/z 147 corresponds to the molecular weight of the compound.[\[1\]](#)

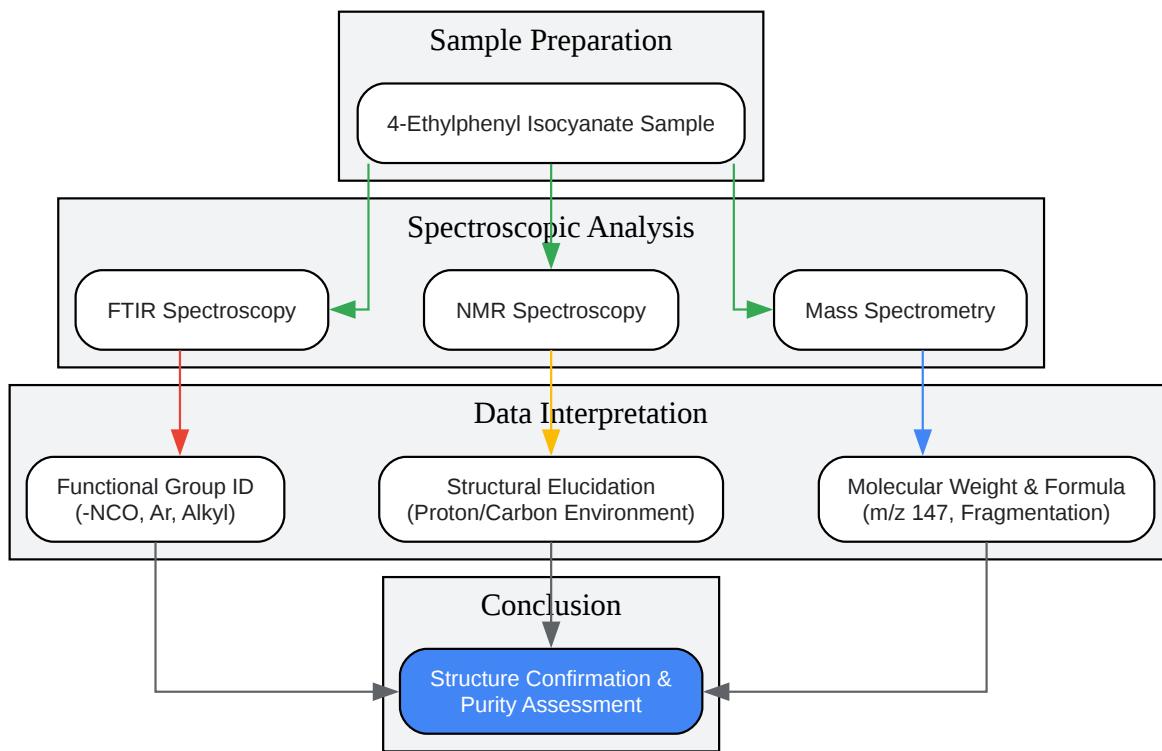
Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **4-Ethylphenyl isocyanate**.

Infrared (IR) Spectroscopy Protocol

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.[3]
- Sample Preparation: A small drop of neat liquid **4-Ethylphenyl isocyanate** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), the sample is placed directly on the ATR crystal.[2]
- Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the clean plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm^{-1}). Key peaks are identified and assigned to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol


- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[4]
- Sample Preparation: Approximately 5-10 mg of **4-Ethylphenyl isocyanate** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.[5] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS. The peaks are integrated (for ^1H NMR) and assigned to the respective nuclei in the molecule.[6]

Mass Spectrometry (MS) Protocol

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.[7]
- Sample Preparation: A dilute solution of **4-Ethylphenyl isocyanate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- Ionization: The sample is introduced into the ion source. For GC-MS, the compound is first vaporized and separated on the GC column before entering the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[8]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[7]
- Detection: A detector measures the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z .
- Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide structural information.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **4-Ethylphenyl isocyanate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **4-Ethylphenyl Isocyanate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethylphenyl isocyanate | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. d-nb.info [d-nb.info]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethylphenyl Isocyanate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329626#4-ethylphenyl-isocyanate-spectroscopic-data-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com